(3-Cyanocyclopentyl) 3-methylbenzoate
Description
(3-Cyanocyclopentyl) 3-methylbenzoate is an organic ester compound featuring a cyclopentyl ring substituted with a cyano (-CN) group at the 3-position, esterified with 3-methylbenzoic acid. The structure combines a flexible cyclopentyl moiety with an electron-withdrawing nitrile group and a methyl-substituted aromatic ester.
Properties
IUPAC Name |
(3-cyanocyclopentyl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-2-4-12(7-10)14(16)17-13-6-5-11(8-13)9-15/h2-4,7,11,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFNNPJMECRQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanocyclopentyl) 3-methylbenzoate typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 3-chloromethyl methyl benzoate with a nitrogen-containing compound in an alkaline solution. This reaction produces an intermediate, which is then hydrolyzed in heated acid to yield 3-aldehyde methyl benzoate. The final step involves a reflux reaction with hydroxylamine and industrial formic acid, followed by crystallization and refinement to obtain the pure product .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The reaction conditions are carefully controlled to ensure a high conversion rate and minimal by-products. The use of phase transfer catalysts and solid ion exchange technology helps in achieving a high yield of over 80% and a product purity of 98% .
Chemical Reactions Analysis
Types of Reactions
(3-Cyanocyclopentyl) 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring and the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(3-Cyanocyclopentyl) 3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyanocyclopentyl) 3-methylbenzoate involves its interaction with specific molecular targets. The cyano group and the ester functional group play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| (3-Cyanocyclopentyl) 3-methylbenzoate | C₁₄H₁₅NO₂ | 241.28* | 3-Cyanocyclopentyl, 3-methylbenzoyl | Ester, Nitrile |
| 3-Methylphenyl 3-methylbenzoate | C₁₅H₁₄O₂ | 226.27 | 3-Methylphenyl, 3-methylbenzoyl | Ester |
| Methyl 3-(cyanomethyl)-5-methylbenzoate | C₁₁H₁₁NO₂ | 189.21* | Cyanomethyl, 5-methylbenzoyl | Ester, Nitrile |
*Calculated values based on atomic masses; experimental data may vary.
Key Observations:
Cyclopentyl vs. Aromatic Rings: The cyclopentyl ring in the target compound introduces conformational flexibility compared to the rigid aromatic phenyl group in 3-methylphenyl 3-methylbenzoate. This flexibility may enhance binding to non-planar biological targets or influence solubility in lipid-rich environments .
Nitrile Group Placement: The direct attachment of the cyano group to the cyclopentyl ring (vs. a cyanomethyl branch in Methyl 3-(cyanomethyl)-5-methylbenzoate) alters electronic effects. The nitrile’s electron-withdrawing nature may stabilize the ester against hydrolysis compared to methyl-substituted analogs .
Substituent Position Sensitivity: The corrigendum for Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate highlights that minor positional changes (e.g., 3- vs. 4-substitution) significantly impact properties . Similarly, the 3-position of the nitrile in the target compound may optimize steric and electronic interactions.
Physicochemical and Spectral Properties
- However, the cyclopentyl ring may counterbalance this by introducing hydrophobicity.
- Spectral Identification : Techniques such as NMR and IR (referenced in spectral databases like ) would distinguish the nitrile’s sharp absorption (~2240 cm⁻¹ in IR) and cyclopentyl proton splitting patterns in NMR .
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